N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a tert-butyl group, and a 4-methylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide typically involves the condensation of a thiazole derivative with a tert-butylamine and a 4-methylphenylamine. One common method includes the activation of the carboxylic acid group of the thiazole derivative using a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]aminoacetamide
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
Uniqueness
N-tert-butyl-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and its thiazole ring structure.
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-methylanilino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-10-5-7-11(8-6-10)16-14-17-12(9-20-14)13(19)18-15(2,3)4/h5-9H,1-4H3,(H,16,17)(H,18,19) |
InChI Key |
BNNSNDSNNCLXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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